Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine
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Overview
Description
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is a chemical compound with the molecular formula C20H12F6NaO3PS and a molecular weight of 500.33 g/mol . It is known for its unique structure, which includes trifluoromethyl and sulfonate groups attached to phenyl rings, making it a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine typically involves the reaction of 2-trifluoromethylphenylphosphine with 3-sulfonatophenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trifluoromethyl and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives .
Scientific Research Applications
Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine
- Bis(2-trifluoromethylphenyl)(4-sulfonatophenyl)phosphine
- Bis(2-trifluoromethylphenyl)(2-sulfonatophenyl)phosphine
Uniqueness
What sets Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine apart from similar compounds is its specific arrangement of trifluoromethyl and sulfonate groups, which imparts unique electronic and steric properties. These properties make it particularly effective as a ligand in certain catalytic processes, offering advantages in terms of selectivity and reactivity .
Properties
Molecular Formula |
C20H12F6O3PS- |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-bis[2-(trifluoromethyl)phenyl]phosphanylbenzenesulfonate |
InChI |
InChI=1S/C20H13F6O3PS/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26/h1-12H,(H,27,28,29)/p-1 |
InChI Key |
ZUWRKOPBIDYUOU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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